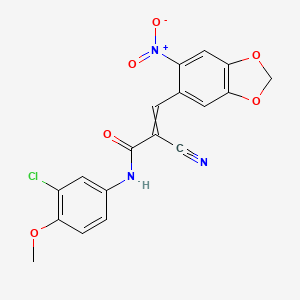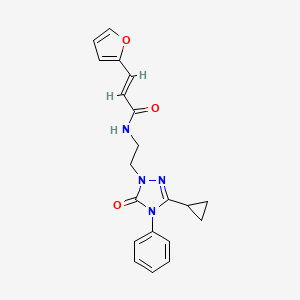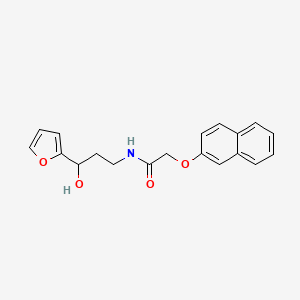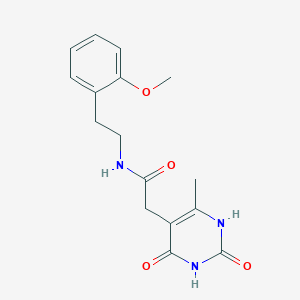![molecular formula C12H20N6S B2538268 1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1207046-49-8](/img/structure/B2538268.png)
1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound containing a pyrazole ring fused to a pyrimidine ring . The compound has several functional groups, including an aminoethyl group (NH2-CH2-CH2-), an isobutyl group ((CH3)2CH-CH2-), and a methylthio group (CH3-S-). These functional groups could potentially participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core could potentially result in the formation of hydrogen bonds with other molecules. The methylthio group could also contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions involving nucleophilic substitution or condensation . The methylthio group could potentially undergo oxidation to form a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could increase its solubility in polar solvents .科学的研究の応用
Hybrid Catalysts in Synthesis
One study highlights the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a related compound, emphasizing their application in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. This review covers synthetic pathways and the use of various catalysts for developing derivatives with potential as lead molecules (Parmar, Vala, & Patel, 2023).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine
Another study reviews the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, demonstrating its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This work suggests room for further exploration of this scaffold in drug development (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
Research on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines discusses the importance of these factors in developing compounds with specific medicinal properties. This review addresses the controversies and challenges in achieving desired regioselectivity, highlighting the potential for creating targeted therapies (Mohamed & Mahmoud, 2019).
Pyrazolines and Their Therapeutic Applications
A comprehensive review on the therapeutic applications of pyrazolines, a closely related compound, discusses their antimicrobial, anti-inflammatory, antidepressant, and anticancer properties. This paper reviews patents and literature from 2000 – 2011, indicating the wide-ranging potential of pyrazoline derivatives in pharmacology (Shaaban, Mayhoub, & Farag, 2012).
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
A study on the anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives showcases the potential of pyrimidine compounds in designing leads for anti-inflammatory activity. This research emphasizes the role of structural modification in enhancing biological activity (Gondkar, Deshmukh, & Chaudhari, 2013).
特性
IUPAC Name |
1-(2-aminoethyl)-N-(2-methylpropyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6S/c1-8(2)6-14-10-9-7-15-18(5-4-13)11(9)17-12(16-10)19-3/h7-8H,4-6,13H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWPTUBQVSHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)


![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)